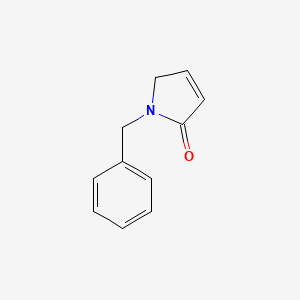

1-Benzyl-1,5-dihydro-pyrrol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-1,5-dihydro-pyrrol-2-one is a chemical compound with the molecular formula C11H11NO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1,5-dihydro-2H-pyrrol-2-ones, including 1-Benzyl-1,5-dihydro-pyrrol-2-one, has been achieved through a palladium-catalyzed double carbonylation of propargyl amines and benzyl chlorides . This protocol uses benzene-1,3,5-triyl triformate (TFBen) as the CO source .

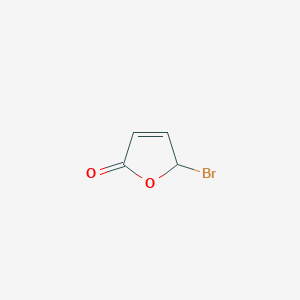

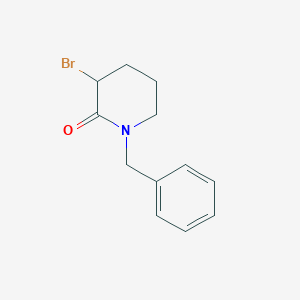

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,5-dihydro-pyrrol-2-one consists of a five-membered ring with a dihedral angle between the ring and the benzene ring . The benzene ring and the ethyl chain lie to the same side of the five-membered ring .

Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-1,5-dihydro-pyrrol-2-one primarily involve palladium-catalyzed carbonylation . This process involves the reaction of propargyl amines and alkoyl chlorides .

Physical And Chemical Properties Analysis

1-Benzyl-1,5-dihydro-pyrrol-2-one has a molecular weight of 173.21 g/mol . The compound has a melting point of 60-62 °C and a predicted boiling point of 368.0±22.0 °C . The predicted density of the compound is 1.171±0.06 g/cm3 .

科学的研究の応用

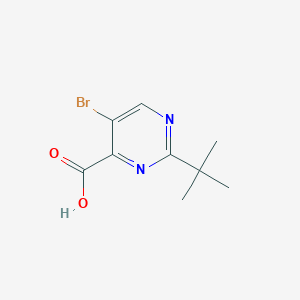

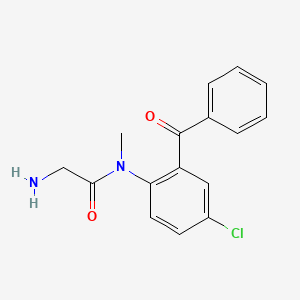

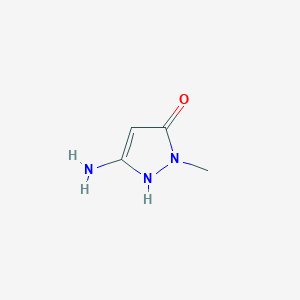

Antidiabetic Drug Synthesis

“1-Benzyl-1,5-dihydro-pyrrol-2-one” is a key building block in the synthesis of the antidiabetic drug Glimepiride . Researchers have developed a scalable synthesis process for a related compound, which is crucial for industrial-scale production of Glimepiride . This advancement in synthetic methods enhances the drug’s availability and affordability.

Antimicrobial Activity

Derivatives of pyrrolidinones, which include “1-Benzyl-1,5-dihydro-pyrrol-2-one,” exhibit significant antimicrobial properties. These compounds are synthesized to combat a variety of infections, offering a promising avenue for developing new antibiotics .

Anticancer Activity

The pyrrolidinone nucleus is a common feature in many compounds with anticancer activity. “1-Benzyl-1,5-dihydro-pyrrol-2-one” derivatives can be engineered to target specific cancer cells, providing a pathway for personalized cancer therapy .

Anti-inflammatory Agents

Compounds containing the pyrrolidinone ring, such as “1-Benzyl-1,5-dihydro-pyrrol-2-one,” have been identified to possess anti-inflammatory effects. This makes them valuable for the development of new anti-inflammatory medications .

Antidepressant Properties

The structure of “1-Benzyl-1,5-dihydro-pyrrol-2-one” is conducive to creating antidepressant agents. Its derivatives can be used to modulate neurotransmitter systems in the brain, offering potential treatments for depression .

Cognitive Enhancers

Pyrrolidinone derivatives are known to enhance cognitive functions. Compounds like “1-Benzyl-1,5-dihydro-pyrrol-2-one” can be utilized to develop drugs that improve memory and learning capabilities, such as piracetam and oxiracetam .

Industrial Applications

The chemical properties of “1-Benzyl-1,5-dihydro-pyrrol-2-one” make it suitable for various industrial applications. It can be used as a precursor or an intermediate in the synthesis of complex organic molecules .

特性

IUPAC Name |

1-benzyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSCAICDRDVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494395 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,5-dihydro-pyrrol-2-one | |

CAS RN |

64330-46-7 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)